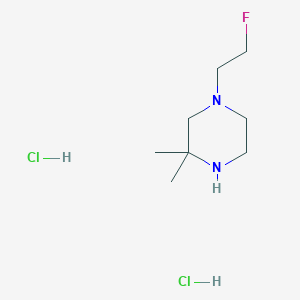
1-(2-fluoroethyl)-3,3-dimethylpiperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluoroethyl)-3,3-dimethylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a fluoroethyl group and two methyl groups attached to the piperazine ring, along with two hydrochloride ions.
Mécanisme D'action
Target of Action
Similar compounds such as fleroxacin, a quinolone antibiotic, are known to inhibit bacterial dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Drawing parallels from fleroxacin, it can be inferred that the compound might interact with its targets (dna gyrase and topoisomerase iv) and interfere with dna replication, leading to the eradication of bacteria .
Biochemical Pathways
Similar compounds like fleroxacin are known to interfere with bacterial dna replication, transcription, repair, and recombination . This interference could potentially lead to downstream effects such as inhibition of bacterial growth and proliferation.
Pharmacokinetics
Similar compounds like fleroxacin are known to be rapidly and well absorbed from the gastrointestinal tract after oral administration . They are widely distributed throughout the body and in different biological tissues .
Result of Action
Similar compounds like fleroxacin are known to eradicate bacteria by interfering with dna replication . This could potentially lead to the inhibition of bacterial growth and proliferation.
Action Environment
It is known that various factors such as ph, temperature, and presence of other substances can influence the action and stability of similar compounds .
Méthodes De Préparation
The synthesis of 1-(2-fluoroethyl)-3,3-dimethylpiperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylpiperazine and 2-fluoroethyl chloride.
Reaction Conditions: The reaction between 3,3-dimethylpiperazine and 2-fluoroethyl chloride is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is then purified through recrystallization or other suitable purification techniques to obtain the dihydrochloride salt form.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2-fluoroethyl)-3,3-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous acids, the compound can undergo hydrolysis, leading to the formation of corresponding alcohols and amines.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-fluoroethyl)-3,3-dimethylpiperazine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparaison Avec Des Composés Similaires
1-(2-fluoroethyl)-3,3-dimethylpiperazine dihydrochloride can be compared with other similar compounds, such as:
2-Fluoroethanol: A simple fluorinated alcohol with similar chemical properties.
Fluoroethyl azides: Used in radiolabeling and PET imaging.
Fluorinated triazoles: Compounds with similar fluorine-containing functional groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
1-(2-fluoroethyl)-3,3-dimethylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2.2ClH/c1-8(2)7-11(5-3-9)6-4-10-8;;/h10H,3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBRETCOCQLHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)CCF)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
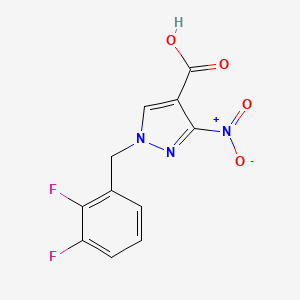
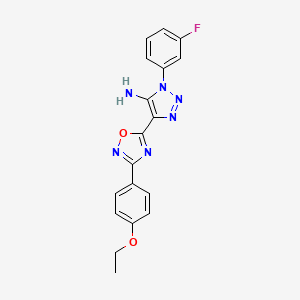

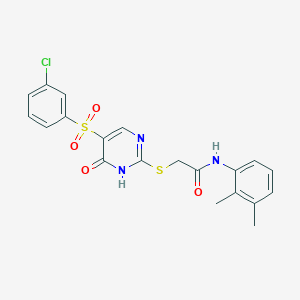
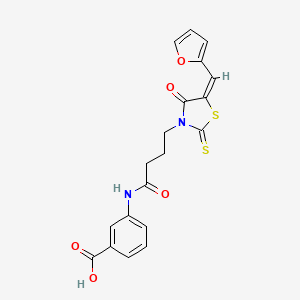
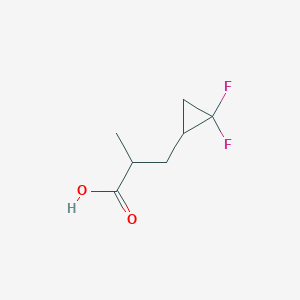
![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2790074.png)

![2-[(5Z)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2790076.png)
![5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline](/img/structure/B2790077.png)
![N-(furan-2-ylmethyl)-2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2790078.png)
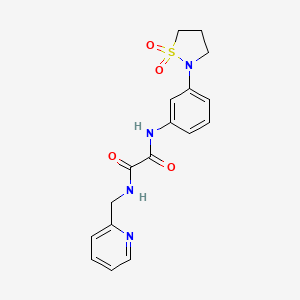
![8-chloro-3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2790080.png)
![2-chloro-3-fluoro-N-[4-(2-methyl-1H-imidazol-1-yl)butyl]pyridine-4-carboxamide](/img/structure/B2790083.png)
